molecular formula C26H24N4O3S B2371807 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876941-31-0

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2371807
CAS No.: 876941-31-0
M. Wt: 472.56
InChI Key: WMYLWWBGAFKCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-22-15-13-19(14-16-22)24-17-25(30(27-24)34(2,31)32)23-18-29(21-11-7-4-8-12-21)28-26(23)20-9-5-3-6-10-20/h3-16,18,25H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYLWWBGAFKCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a bipyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various mechanisms of action that could be beneficial in therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O3S, with a molecular weight of 472.56 g/mol. The presence of the methoxy and methylsulfonyl groups in its structure may contribute to its biological activities by influencing solubility and interaction with biological targets.

Research indicates that compounds containing bipyrazole structures often exhibit significant anticancer properties. These mechanisms typically involve:

  • Inhibition of Microtubule Assembly : Similar compounds have shown effective inhibition of microtubule assembly, which is crucial for cell division. For instance, studies have demonstrated that certain pyrazole derivatives can act as microtubule-destabilizing agents, leading to apoptosis in cancer cells at concentrations as low as 1 μM .
  • Caspase Activation : Apoptosis-inducing effects were observed through enhanced caspase-3 activity, indicating that these compounds can trigger programmed cell death pathways .
  • Cell Cycle Disruption : Compounds with similar structures have been reported to induce cell cycle arrest in various cancer cell lines, including breast and liver cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole based on existing literature:

Activity Concentration (μM) Effect Observed Reference
Microtubule Inhibition2040.76–52.03% inhibition of assembly
Caspase-3 Activation101.33–1.57 times increase in activity
Cell Cycle Arrest2.5 - 10Induction of G0/G1 phase arrest

Anticancer Activity

A study focusing on pyrazole derivatives highlighted the compound's potential against various cancer types. The derivatives were tested against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating significant antiproliferative effects. Notably, the compound induced morphological changes consistent with apoptosis at low concentrations .

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